molecular formula C11H14N4O4S B081876 6-Methylthioinosine CAS No. 13153-62-3

6-Methylthioinosine

Numéro de catalogue B081876
Numéro CAS: 13153-62-3
Poids moléculaire: 298.32 g/mol
Clé InChI: ZDRFDHHANOYUTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methylthioinosine is an analog of inosine with a methylthio group replacing the hydroxyl group in the 6-position . It is a small molecule and is classified as experimental . It belongs to the class of organic compounds known as purine nucleosides, which are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety .


Synthesis Analysis

The methylation of 6-thioinosine 5’-monophosphate (6TIMP) leads to the formation of 6-methylthioinosine monophosphate (6MeTIMP). This process is catalyzed by the enzyme thiopurine methyltransferase (TPMT) .


Molecular Structure Analysis

The chemical formula of 6-Methylthioinosine is C11H14N4O4S . The average weight is 298.318 and the monoisotopic weight is 298.073575646 .


Chemical Reactions Analysis

6-Methylthioinosine and O6-methylguanosine are byproducts resulting from the enzymatic reactions of sulfur-substituted prodrugs in cells and from the interaction of alkylating agents with cellular DNA .


Physical And Chemical Properties Analysis

The average weight of 6-Methylthioinosine is 298.318 and the monoisotopic weight is 298.073575646 . The chemical formula is C11H14N4O4S .

Applications De Recherche Scientifique

  • Role in Thiopurine Therapy : 6-Methylthioinosine is a significant metabolite in thiopurine therapy, particularly in treatments involving azathioprine and 6-mercaptopurine. These therapies are used for inflammatory bowel disease and leukemia. The metabolite's concentrations and interaction with other drugs, like methotrexate, can influence therapy outcomes (Pettersson et al., 2002).

  • Impact on Transmethylation : High-dose 6-mercaptopurine and methotrexate infusions, used in acute lymphoblastic leukemia treatment, affect the methylation capacity, involving metabolites like 6-methylthioinosine. This has implications for treatment efficacy and side effects (Keuzenkamp-Jansen et al., 1996).

  • Quantification for Therapeutic Monitoring : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous quantitation of thiopurine nucleotides, including methylthioinosine, to enhance the understanding and monitoring of thiopurine therapy (Hofmann et al., 2012).

  • Photochemical Properties and Risks : The photochemical properties of S6-methylthioinosine have been investigated to understand the potential risks associated with light absorption by these molecules in biological systems, contributing to safety assessments in drug development (Ashwood et al., 2017).

  • Antitumor Effects : Studies have shown that methylthioinosine nucleotides can potentiate antitumor effects when combined with other agents in cancer therapies, particularly in treatments of mouse tumors like the Ehrlich ascites carcinoma (Paterson & Wang, 1970).

  • Exploration in Natural Products for COVID-19 : Recently, compounds including 5′-methylthioinosine have been isolated from natural sources and explored computationally for potential activity against SARS-CoV-2, indicating its relevance in the context of emerging infectious diseases (Nazir et al., 2022).

  • Potential in Influenza Virus Treatment : Sulphur-containing purine nucleoside analogues, including 6-methylthioinosine, have demonstrated selective antiviral activity against influenza viruses, highlighting their potential in antiviral therapies (Yamamoto et al., 1988).

Propriétés

IUPAC Name

2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRFDHHANOYUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859341
Record name 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylthioinosine

CAS RN

13153-62-3, 15397-51-0, 342-69-8
Record name NSC408753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC95103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylthioinosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylthioinosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylthioinosine
Reactant of Route 2
Reactant of Route 2
6-Methylthioinosine
Reactant of Route 3
Reactant of Route 3
6-Methylthioinosine
Reactant of Route 4
Reactant of Route 4
6-Methylthioinosine
Reactant of Route 5
6-Methylthioinosine
Reactant of Route 6
6-Methylthioinosine

Citations

For This Compound
266
Citations
B Ashwood, LA Ortiz-Rodríguez… - Faraday …, 2018 - pubs.rsc.org
… The 6TIno nucleotide in turn is converted into the S 6 -methylthioinosine (6MeTIno) nucleotide via the enzyme S-methyl transferase, 20,21 and is generated in significantly higher …
Number of citations: 11 pubs.rsc.org
RC Yen, KO Raivio, MA Becker - Journal of Biological Chemistry, 1981 - Elsevier
… but feedback-responsive forms of phosphoribosylpyrophosphate (PP-Rib-P) synthetase (EC 2.7.6.1) failed to grow in minimal medium containing 200 PM 6-methylthioinosine (MeSno) …
Number of citations: 28 www.sciencedirect.com
D Epps, IM Chang, E Sherwood… - Proceedings of the …, 1975 - journals.sagepub.com
The 3′, 5′-cyclic phosphate derivative (cMTIMP) of methylthioinosine (MTI) was shown to produce feedback inhibition of the de novo purine pathway in an Ehrlich ascites tumor …
Number of citations: 9 journals.sagepub.com
SI Akiyama, M Kuwano, S Komiyama, M Saneyoshi - Cancer Letters, 1980 - Elsevier
… compounds, 6-methylthioinosine was potentiated by amphotericin B. 6-Methylthioinosine in … than the increase in lifespans by 6-methylthioinosine (38%) or amphotericin B alone (2%). …
Number of citations: 11 www.sciencedirect.com
DM Tidd, ARP Paterson - Cancer Research, 1974 - AACR
… did not affect cell viability; cell proliferation rates returned to control values after 6-methylthioinosine … used are: MP, 6-mercaptopurine; TG, 6-thiogua nine; MMPR, 6-methylthioinosine. …
Number of citations: 125 aacrjournals.org
HJ Breter, RK Zahn - Cancer Research, 1979 - AACR
… The high intracellular concentrations of 6MeMP nibonucleotides are most probably due to the ma bility of PNPase to split 6-methylthioinosine which is generated in catabolic pathways. …
Number of citations: 21 aacrjournals.org
DM Tidd, ARP Paterson - Cancer Research, 1974 - AACR
… 6-Methylthioinosine potentiated cytotoxic effects of MP in a partially tolerant cell line and stimulated incorporation of MP into DNA and RNA. Nucleic acid-incorporated TG was the major …
Number of citations: 386 aacrjournals.org
CW Keuzenkamp-Jansen - 1996 - repository.ubn.ru.nl
… -8-hydroxypurine 6-methylthioinosine monophosphate 6-methylthioinosine diphosphate 6-methylthioinosine triphosphate 6-methylthioinosine nucleotides 6-mercaptopurine 6-…
Number of citations: 1 repository.ubn.ru.nl
S Haglund, J Taipalensuu, C Peterson… - British journal of …, 2008 - Wiley Online Library
… (a) A scatterplot of inosine-5′-monophosphate dehydrogenase (IMPDH) activity and 6-methylthioinosine 5′-monophosphate concentrations normalized to azathioprine dose (r s = −…
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
MA Becker, MJ Losman, J Wilson… - Biochimica et Biophysica …, 1986 - Elsevier
… (10.s) for the noncompetitive inhibitors GDP and 6-methylthioinosine monophosphate but normal … Selective growth of the patient's fibroblasts in medium containing 6-methylthioinosine …
Number of citations: 39 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.